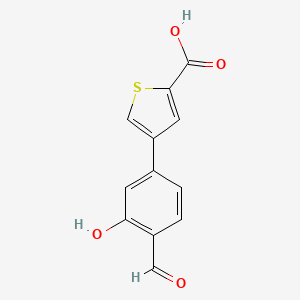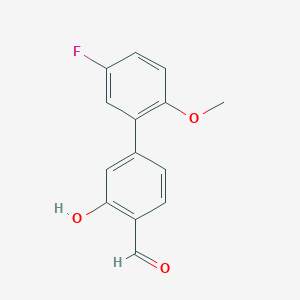
5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95%
描述
5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% (CTFP) is a synthetic compound that has been the subject of numerous studies in recent years. It is a derivative of the phenol family and is a white, crystalline solid with a melting point of around 100°C. CTFP has been found to have a wide range of applications in the scientific research field, from its use as a reagent in organic synthesis to its potential role in the development of new drugs. In
科学研究应用
5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% has been found to have a wide range of applications in the scientific research field, from its use as a reagent in organic synthesis to its potential role in the development of new drugs. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation.
作用机制
The mechanism of action of 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% is not yet fully understood, however, it is believed to act as an inhibitor of several enzymes. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% are not yet fully understood, however, it has been found to have a number of potential effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially lead to an increase in the levels of acetylcholine in the brain, which could have a number of potential effects, such as increased alertness and improved memory. In addition, 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. This could potentially lead to an increase in the levels of these neurotransmitters, which could have a number of potential effects, such as improved mood and increased motivation.
实验室实验的优点和局限性
The use of 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% is that it is relatively easy to synthesize and is stable under a wide range of conditions. This makes it ideal for use in laboratory experiments, as it is easy to handle and store. However, it is important to note that 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% is a potentially toxic compound, and it should be handled with care and stored in a safe place. In addition, it is important to note that 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% is a relatively new compound and its effects are not yet fully understood, which could limit its use in laboratory experiments.
未来方向
The potential future directions for the use of 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% in scientific research are numerous. One potential direction is to further explore its potential role as an inhibitor of the enzyme acetylcholinesterase, as this could potentially lead to the development of new drugs that could be used to treat conditions such as Alzheimer's disease and Parkinson's disease. In addition, further research could be conducted into its potential role as an inhibitor of the enzyme monoamine oxidase, as this could potentially lead to the development of new drugs that could be used to treat depression and anxiety. Finally, further research could be conducted into its potential role as an inhibitor of the enzyme cyclooxygenase-2, as this could potentially lead to the development of new drugs that could be used to treat inflammation.
合成方法
The synthesis of 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% has been studied extensively, and there are several methods for its production. One of the most common methods is via the reaction of 2-formylphenol with 2-thiophenecarboxylic acid in the presence of an acid catalyst such as sulfuric acid. This reaction is typically carried out at a temperature of around 120°C and yields 5-(2-Carboxythiophene-4-yl)-2-formylphenol, 95% in a yield of around 95%.
属性
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-5-8-2-1-7(3-10(8)14)9-4-11(12(15)16)17-6-9/h1-6,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLQXHLCPLBPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685204 | |
| Record name | 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
CAS RN |
1261907-31-6 | |
| Record name | 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















